molecular formula C7H9Cl2N3 B1418359 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride CAS No. 1172808-59-1

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride

Cat. No. B1418359
M. Wt: 206.07 g/mol
InChI Key: UNRVAPSMNJIVGK-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a chemical compound with the empirical formula C7H9N3·2HCl . It has a molecular weight of 208.09 .


Synthesis Analysis

The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride and related compounds has been reported in the literature . The synthesis involves the use of pyridine and pyrimidine derivatives or from multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride consists of a pyrido[4,3-D]pyrimidine core with a chlorine atom at the 4-position .


Physical And Chemical Properties Analysis

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a solid compound . It has a melting point of 206-211 °C (decomposition) . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a versatile compound used in diverse synthetic pathways. The compound serves as a starting material for multi-step synthesis processes, particularly in the creation of tetrahydropteroic acid derivatives. It's involved in the synthesis of substituted tricyclic compounds, specifically tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidines, showcasing its utility in creating complex molecular structures (Elattar & Mert, 2016). Moreover, it's used in reactions with hydrazines to produce substituted 4,6-diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-ones, demonstrating its reactivity and usefulness in generating a variety of biologically relevant compounds (Komkov, Shashkov, & Dorokhov, 2008).

Biological Applications

The compound has been noted for its antimicrobial properties. Specifically, certain derivatives have shown significant antibacterial and antifungal activities, which positions them as potential candidates for pharmaceutical development (Mittal, Sarode, & Vidyasagar, 2011). This indicates its potential in contributing to the synthesis of new antimicrobial agents, addressing a wide range of microbial threats.

Advanced Synthesis Techniques

Efficient synthesis methods like microwave-assisted synthesis have been employed for the compound and its derivatives, indicating its adaptability to modern and rapid synthesis methods. This approach not only improves the reaction yields but also shortens the reaction times, making the synthesis process more environmentally friendly and industrially viable (Faty, Rashed, & Youssef, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear suitable gloves, protective clothing, and eye protection when handling the compound .

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRVAPSMNJIVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656821
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride

CAS RN

1172808-59-1
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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